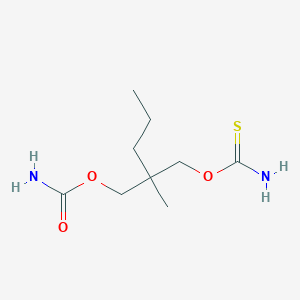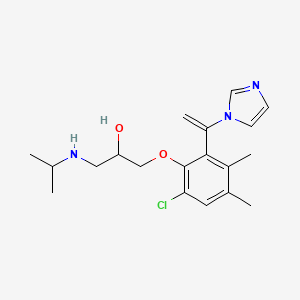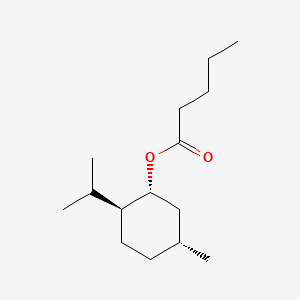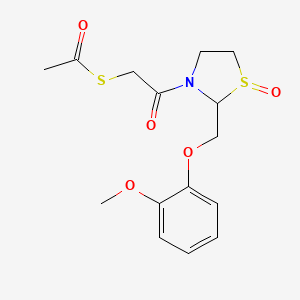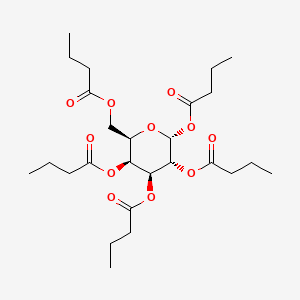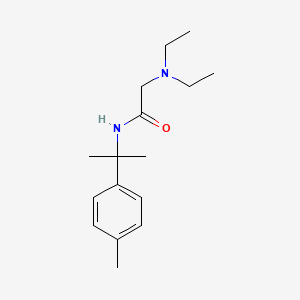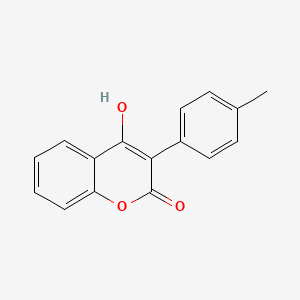
Urea, 1,1'-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- is a complex organic compound with the molecular formula C₁₂H₂₄N₄O₂. This compound is characterized by the presence of aziridine groups, which are three-membered nitrogen-containing rings, and a cyclohexylene group, which is a six-membered carbon ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- typically involves the reaction of 1,4-cyclohexanedimethanol with aziridine in the presence of a urea derivative. The reaction conditions often require a catalyst to facilitate the formation of the aziridine rings. The process can be summarized as follows:
Starting Materials: 1,4-cyclohexanedimethanol, aziridine, and a urea derivative.
Catalyst: A suitable catalyst such as a Lewis acid.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced reactors and purification techniques, such as distillation and crystallization, can help in achieving the desired quality of the final product.
化学反应分析
Types of Reactions
Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the opening of the aziridine rings, forming amine derivatives.
Substitution: The compound can undergo substitution reactions where the aziridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce amine derivatives.
科学研究应用
Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of polymers and resins with specific properties.
作用机制
The mechanism by which Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- exerts its effects is primarily through the reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to the formation of covalent bonds with various molecular targets. This reactivity makes the compound useful in cross-linking applications, where it can form stable linkages between different molecules.
相似化合物的比较
Similar Compounds
- Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-methyl-)
- Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-ethyl-)
Uniqueness
The presence of aziridine rings in Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- distinguishes it from other similar compounds. These rings impart unique reactivity and potential for cross-linking, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
102433-09-0 |
|---|---|
分子式 |
C14H26N6O2 |
分子量 |
310.40 g/mol |
IUPAC 名称 |
1-(aziridin-1-yl)-3-[[4-[(aziridin-1-ylcarbamoylamino)methyl]cyclohexyl]methyl]urea |
InChI |
InChI=1S/C14H26N6O2/c21-13(17-19-5-6-19)15-9-11-1-2-12(4-3-11)10-16-14(22)18-20-7-8-20/h11-12H,1-10H2,(H2,15,17,21)(H2,16,18,22) |
InChI 键 |
QOOFOPCFWKJSKN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CNC(=O)NN2CC2)CNC(=O)NN3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



